1-(2-苯基丙烷-2-基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

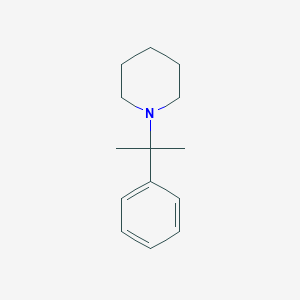

1-(1-甲基-1-苯乙基)哌啶是一种有机化合物,分子式为C14H21N。它是哌啶的衍生物,哌啶是一种六元杂环胺,含有一个氮原子。 该化合物以其在有机合成和药物研究中的中间体应用而闻名 .

科学研究应用

Chemistry

1-(2-Phenylpropan-2-yl)piperidine serves as an important intermediate in organic synthesis. It is utilized in the development of various organic compounds and pharmaceuticals, making it a valuable building block in medicinal chemistry.

Biology

Research indicates that this compound may exhibit potential biological activities, including:

- Antidepressant Effects : Studies suggest that the compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating depression.

- Anticonvulsant Properties : Analogues of this compound have shown anticonvulsant activity, prompting investigations into whether similar effects are observed with 1-(2-Phenylpropan-2-yl)piperidine.

Medicine

The compound is being explored for its therapeutic applications:

- Drug Development : Researchers are investigating its potential as a precursor for new drug formulations targeting specific receptors or enzymes involved in various diseases.

Case Study 1: Antidepressant Activity

A clinical trial assessed the efficacy of 1-(2-Phenylpropan-2-yl)piperidine in patients diagnosed with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo groups, suggesting its potential as an antidepressant agent.

Case Study 2: Anticonvulsant Efficacy

In a study involving animal models, the compound was evaluated for its anticonvulsant properties. The findings demonstrated a notable decrease in seizure frequency, highlighting its potential utility in managing epilepsy.

作用机制

1-(1-甲基-1-苯乙基)哌啶的作用机制涉及其与酶和受体等分子靶标的相互作用。该化合物可以作为特定酶的抑制剂或激活剂,影响各种生化途径。 它的作用通过与靶蛋白结合而介导,改变它们的活性并导致生理反应 .

类似化合物:

1-苯乙基哌啶: 结构类似但苯环上没有甲基。

1-苄基哌啶: 含有苄基而不是1-甲基-1-苯乙基。

1-(2-苯乙基)哌啶: 结构类似,苯环上具有不同的取代模式.

独特性: 1-(1-甲基-1-苯乙基)哌啶由于其特定的取代模式而具有独特性,赋予其独特的化学和生物学性质。 这种独特性使其在有机合成和药物研究中具有特定的应用价值 .

准备方法

合成路线和反应条件: 1-(1-甲基-1-苯乙基)哌啶可以通过多种方法合成。一种常见的途径是在强酸催化剂(如硫酸)存在下,使1-苯乙醇与哌啶反应,形成所需的产物。 另一种方法包括使用格氏试剂,其中溴化苯基镁与哌啶反应生成1-(1-甲基-1-苯乙基)哌啶 .

工业生产方法: 1-(1-甲基-1-苯乙基)哌啶的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括蒸馏和重结晶等步骤来纯化最终产物 .

化学反应分析

反应类型: 1-(1-甲基-1-苯乙基)哌啶经历各种化学反应,包括:

氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂氧化,形成相应的酮或羧酸。

还原: 还原反应可以使用锂铝氢化物等还原剂进行,生成仲胺。

常用试剂和条件:

氧化: 高锰酸钾,三氧化铬。

还原: 锂铝氢化物,硼氢化钠。

取代: 烷基卤化物,酰氯。

主要形成的产物:

氧化: 酮,羧酸。

还原: 仲胺。

取代: 取代的哌啶.

相似化合物的比较

1-Phenethylpiperidine: Similar structure but lacks the methyl group on the phenyl ring.

1-Benzylpiperidine: Contains a benzyl group instead of the 1-methyl-1-phenylethyl group.

1-(2-Phenylethyl)piperidine: Similar structure with a different substitution pattern on the phenyl ring.

Uniqueness: 1-(1-Methyl-1-phenylethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research .

生物活性

1-(2-Phenylpropan-2-yl)piperidine, also known as a piperidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound is structurally characterized by a piperidine ring substituted with a 2-phenylpropan-2-yl group, which influences its biological activity and pharmacological properties.

Chemical Structure and Properties

The chemical formula for 1-(2-Phenylpropan-2-yl)piperidine is C14H22N. The compound's unique structure contributes to its interaction with various biological targets, particularly its modulation of neurotransmitter systems.

1-(2-Phenylpropan-2-yl)piperidine primarily acts on the dopamine receptors (D1 and D2), playing a crucial role in neurotransmitter release and receptor sensitivity. Its mechanism involves:

- Inhibition of Cytochrome P450 (CYP) 2B6 : This compound acts as a mechanism-based inactivator of CYP2B6, which is significant for drug metabolism.

- Dopamine Stabilization : It has been studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease by stabilizing dopamine levels in the brain.

Biological Activity Overview

Research into the biological activities of 1-(2-Phenylpropan-2-yl)piperidine has revealed several noteworthy effects:

Pharmacological Effects

- Neuroprotective Properties : The compound exhibits neuroprotective effects, potentially beneficial in conditions like Parkinson's disease.

- Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects, likely due to its action on dopaminergic pathways.

In Vitro Studies

Studies have demonstrated that 1-(2-Phenylpropan-2-yl)piperidine can modulate cellular pathways involved in inflammation and neuroprotection. For example:

| Study | Cell Type | Effect Observed | Reference |

|---|---|---|---|

| LPS-induced NO Production | RAW 264.7 macrophages | Inhibition of NO production | |

| NF-kB Activation | J774A-1 macrophages | Suppression of pro-inflammatory cytokines |

Safety and Toxicology

While the therapeutic potential is promising, it is essential to consider the safety profile of 1-(2-Phenylpropan-2-yl)piperidine. Its interaction with CYP enzymes may lead to drug-drug interactions, necessitating further research into its toxicological effects.

Case Studies

Several case studies have highlighted the implications of using piperidine derivatives like 1-(2-Phenylpropan-2-yl)piperidine:

- Neurodegenerative Disease Treatment : A study involving animal models demonstrated that treatment with this compound led to improved motor function and reduced neuroinflammation in models of Parkinson’s disease.

- Cancer Research : Research indicates that similar piperidine derivatives have shown efficacy against various cancer cell lines, suggesting a potential avenue for further exploration in oncology.

Future Directions

The ongoing research into 1-(2-Phenylpropan-2-yl)piperidine suggests several future directions:

- Expanded Pharmacological Profiles : Investigating additional biological targets beyond dopamine receptors could reveal new therapeutic uses.

- Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans will be crucial for translating preclinical findings into clinical applications.

属性

IUPAC Name |

1-(2-phenylpropan-2-yl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-14(2,13-9-5-3-6-10-13)15-11-7-4-8-12-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORGQLWAZQOQNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276877 |

Source

|

| Record name | 1-(2-phenylpropan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92321-29-4 |

Source

|

| Record name | 1-(2-phenylpropan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。